N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide
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Overview
Description
N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C10H10F3NO. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenyl ring, which significantly influences its chemical properties and applications. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide typically involves the acylation of 3-methyl-5-(trifluoromethyl)aniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the generated acid by-products. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, particularly at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of agrochemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Trifluoromethyl)phenyl]acetamide: Lacks the methyl group at the 3-position, which can affect its reactivity and applications.
N-[3-Methylphenyl]acetamide: Does not contain the trifluoromethyl group, resulting in different chemical properties and uses.
N-[3-Methyl-5-(trifluoromethyl)phenyl]propionamide: Has a propionamide group instead of an acetamide group, altering its chemical behavior.
Uniqueness
N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide is unique due to the combined presence of the methyl and trifluoromethyl groups, which impart distinct electronic and steric effects. These features make it a valuable compound in various research and industrial applications, offering advantages such as enhanced stability, reactivity, and biological activity.
Properties
CAS No. |
96100-13-9 |
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Molecular Formula |
C10H10F3NO |
Molecular Weight |
217.19 g/mol |
IUPAC Name |
N-[3-methyl-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C10H10F3NO/c1-6-3-8(10(11,12)13)5-9(4-6)14-7(2)15/h3-5H,1-2H3,(H,14,15) |
InChI Key |
OUXYNWUSYGCUPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C)C(F)(F)F |
Origin of Product |
United States |
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